MFCD12952938
Description
MFCD12952938 is a chemical compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and transition metals. Key properties of this compound include:
- LogP (octanol-water partition coefficient): Estimated at 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: Approximately 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .
- Synthetic Accessibility: Rated at 2.07, indicating a moderately straightforward synthesis pathway .
Properties
IUPAC Name |
1-(2,3,5-trimethyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-8-11-14(18-9(2)19(3)15(11)22)24-12(8)16(23)20-6-4-10(5-7-20)13(17)21/h10H,4-7H2,1-3H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWJXSKWJRNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)C)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD12952938 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3,5-trimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid with piperidine-4-carboxamide under specific reaction conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MFCD12952938 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Compound A: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties: LogP: 2.15 (XLOGP3) . Solubility: 0.24 mg/mL (similar to this compound) . BBB Permeability: No (shared with this compound) . Synthetic Accessibility: 2.07 .
Comparison :
- Structural Similarity : Both compounds share identical molecular formulas and halogen substituents, suggesting near-identical reactivity in cross-coupling reactions.
- Divergence: Despite structural similarity, Compound A exhibits a higher GI absorption score (0.55 vs.
Compound B: 5-Chloropyrimidine-2-carbonitrile (CAS 54198-89-9)
Comparison :
- Functional Similarity : Both compounds are used as intermediates in pharmaceutical synthesis.
- Structural Divergence : Compound B replaces the boronic acid group with a nitrile, reducing its utility in metal-catalyzed reactions but enhancing stability under acidic conditions .
- Safety : this compound lacks the irritancy risks associated with Compound B, making it preferable for large-scale industrial applications .
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₅H₅ClN₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 128.56 |
| LogP (XLOGP3) | 2.15 | 2.15 | 1.78 |
| Solubility (mg/mL) | 0.24 | 0.24 | 0.687 |
| BBB Permeability | No | No | N/A |
| Synthetic Accessibility | 2.07 | 2.07 | 1.2 |
| Hazard Profile | None reported | None reported | H315, H319 |
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